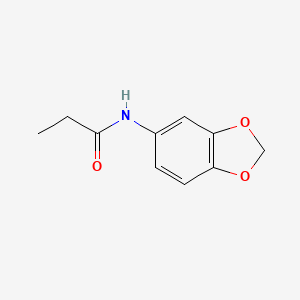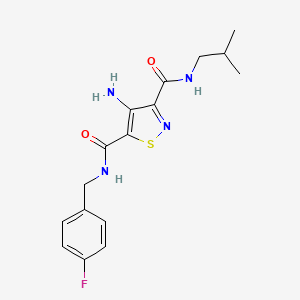![molecular formula C8H9ClF3NS B2553908 {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride CAS No. 127842-66-4](/img/structure/B2553908.png)
{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C8H8F3NS·HCl It is known for its unique structural features, which include a trifluoromethyl group attached to a sulfanyl group on a phenyl ring, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride typically involves multiple steps:
Formation of the Trifluoromethylsulfanyl Group: This step often involves the reaction of a phenyl compound with trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions to introduce the trifluoromethylsulfanyl group.
Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the phenyl compound is treated with a suitable amine source, such as ammonia or an amine derivative.
Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the phenyl ring, potentially leading to the formation of less fluorinated or hydrogenated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Partially or fully hydrogenated derivatives.
Substitution Products: Various amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the binding affinity and metabolic stability of bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[(Trifluoromethyl)sulfanyl]phenyl}methanol
- {4-[(Trifluoromethyl)sulfanyl]phenyl}acetic acid
- {4-[(Trifluoromethyl)sulfanyl]phenyl}ethanamine
Uniqueness
Compared to similar compounds, {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride stands out due to its methanamine group, which provides additional reactivity and potential for derivatization. The presence of the trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWIGTXFACQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)



![N-(2,5-difluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2553835.png)


![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B2553841.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)
